molecular formula C20H17BrN4O2S B11154094 5-bromo-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide

5-bromo-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide

Cat. No.: B11154094
M. Wt: 457.3 g/mol
InChI Key: YBPYDGRKUOAKKV-UHFFFAOYSA-N
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Description

5-bromo-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide is a complex organic compound that features a unique combination of indole, thiazole, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling with nicotinamide.

    Indole Derivative Synthesis: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be formed via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Nicotinamide: The final step involves coupling the indole-thiazole intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole moieties.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-bromo-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance the compound’s binding affinity and specificity, while the nicotinamide group can participate in redox reactions and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety and is used in similar biological applications.

    Thiazole-2-carboxamide: Contains the thiazole ring and is studied for its antimicrobial properties.

    Nicotinamide: A well-known compound involved in cellular metabolism and used in various therapeutic applications.

Uniqueness

What sets 5-bromo-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide apart is the combination of these three distinct moieties, which can result in unique biological activities and applications not seen in the individual components.

Properties

Molecular Formula

C20H17BrN4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

5-bromo-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H17BrN4O2S/c1-11-18(15-7-14(27-3)4-5-17(15)25(11)2)16-10-28-20(23-16)24-19(26)12-6-13(21)9-22-8-12/h4-10H,1-3H3,(H,23,24,26)

InChI Key

YBPYDGRKUOAKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=CN=C4)Br

Origin of Product

United States

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